4-Azido-3-chlorobenzyl bromide
Overview
Description
4-Azido-3-chlorobenzyl bromide: is an organic compound with the molecular formula C₇H₅BrClN₃ and a molecular weight of 246.49 g/mol It is a heterocyclic organic compound that features an azido group (-N₃) and a bromomethyl group (-CH₂Br) attached to a chlorobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-3-chlorobenzyl bromide typically involves the azidation of 3-chlorobenzyl bromide. One common method is the nucleophilic substitution reaction where sodium azide (NaN₃) is used as the azide source. The reaction is carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes ensuring the availability of high-purity starting materials, optimizing reaction conditions for maximum yield, and implementing safety measures due to the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The azido group in 4-Azido-3-chlorobenzyl bromide can participate in nucleophilic substitution reactions, replacing the bromine atom with various nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Major Products:
Nucleophilic Substitution: Formation of various substituted azides.
Reduction: Formation of primary amines.
Oxidation: Formation of benzoic acid derivatives.
Scientific Research Applications
Chemistry: 4-Azido-3-chlorobenzyl bromide is used as an intermediate in organic synthesis, particularly in the preparation of other azido compounds and as a precursor for the synthesis of amines .
Biology and Medicine: In biological research, azido compounds are often used in click chemistry for bioconjugation and labeling of biomolecules. The azido group can react with alkynes in the presence of a copper catalyst to form stable triazole linkages .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and pharmaceuticals .
Mechanism of Action
The mechanism of action of 4-Azido-3-chlorobenzyl bromide primarily involves its reactivity as an azido compound. The azido group is highly nucleophilic and can participate in various substitution reactions. In biological systems, the azido group can be used for bioorthogonal labeling, where it selectively reacts with specific functional groups without interfering with other biological processes .
Comparison with Similar Compounds
- 3-Azido-4-chlorobenzyl bromide
- 4-Azido-2-chlorobenzyl bromide
- 4-Azido-3-bromobenzyl chloride
Comparison: 4-Azido-3-chlorobenzyl bromide is unique due to the specific positioning of the azido and bromomethyl groups on the chlorobenzene ring. This positioning can influence the reactivity and selectivity of the compound in various chemical reactions. Compared to its isomers, this compound may exhibit different reactivity patterns and applications due to steric and electronic effects .
Properties
IUPAC Name |
1-azido-4-(bromomethyl)-2-chlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c8-4-5-1-2-7(11-12-10)6(9)3-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLVILKXNKDWCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)Cl)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467306 | |
Record name | 4-AZIDO-3-CHLOROBENZYL BROMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50467306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193887-70-6 | |
Record name | 4-AZIDO-3-CHLOROBENZYL BROMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50467306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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